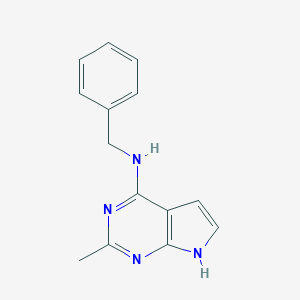

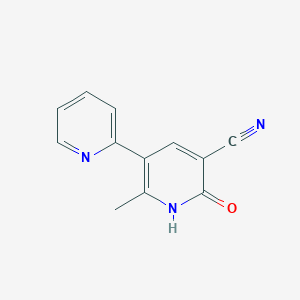

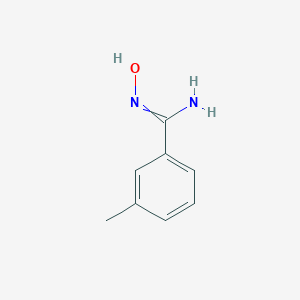

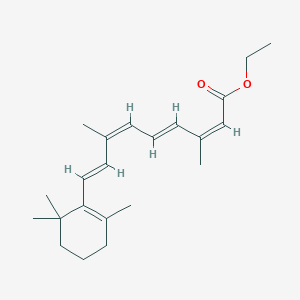

N'-Hydroxy-3-methylbenzenecarboximidamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-Hydroxy-3-methylbenzenecarboximidamide (HMBCI) is an organic compound that is an important component of many pharmaceuticals and industrial chemicals. HMBCI is a member of the benzenecarboximidamide family and is used as a building block for many different types of chemical compounds. HMBCI is a versatile compound that can be used in a variety of applications, including synthesis of pharmaceuticals, industrial chemicals, and other compounds.

Applications De Recherche Scientifique

Synthesis of Biologically Active Compounds

Researchers have synthesized various biologically active compounds from substituted hydroxybenzenes, demonstrating significant anti-inflammatory activity with lower ulcerogenic activity than standard drugs. This indicates potential applications in developing new anti-inflammatory agents (Khanum et al., 2008).

Chemical Reaction Mechanisms

Studies on the oxidation of alkylaromatic hydrocarbons to hydroperoxides with oxygen in the presence of N-hydroxyimides in ionic liquids as solvents have shown that organic solvents could be replaced by ionic liquids. This not only provides insights into the reaction mechanisms but also suggests applications in green chemistry and environmentally friendly solvents (Dobras & Orlińska, 2018).

Catalytic Systems for Oxidation Reactions

A novel catalytic system combining N-Hydroxyphthalimide (NHPI) with Co(acac)(n) has been developed for alkane oxidation with molecular oxygen. This system is efficient for the aerobic oxidation of cycloalkanes and alkylbenzenes under mild conditions, leading to the formation of cycloalkanones, dicarboxylic acids, and ketones. This work highlights the potential for developing new catalytic systems for oxidation reactions, which are crucial in organic synthesis (Ishii et al., 1996).

Biological Activities and Interactions

Schiff base compounds synthesized from N'-substituted benzohydrazide and sulfonohydrazide derivatives, including those similar in structure to N'-Hydroxy-3-methylbenzenecarboximidamide, have been studied for their antimicrobial, antioxidant, cytotoxic, enzymatic activities, and interaction with DNA. Such compounds exhibit remarkable activities across these areas, suggesting their potential as bioactive molecules in pharmaceutical applications (Sirajuddin et al., 2013).

Safety and Hazards

Mécanisme D'action

Mode of Action

The mode of action of oximes, such as 3-Methylbenzamide oxime, generally involves the reaction of the oxime with aldehydes or ketones . The oxygen in the oxime can act as a nucleophile, but this is a dead-end process that results in the reversible formation of a hemiketal. The nitrogen in the oxime, on the other hand, forms the oxime in an essentially irreversible process as the adduct dehydrates .

Biochemical Pathways

Oximes are known to interact with aldehydes and ketones, which are involved in various biochemical pathways .

Pharmacokinetics

It’s known that the compound has a molecular weight of 15018 , which could influence its pharmacokinetic properties.

Result of Action

The formation of oximes from the reaction with aldehydes or ketones could potentially influence various cellular processes .

Analyse Biochimique

Biochemical Properties

It is known that oximes, a class of compounds to which N’-Hydroxy-3-methylbenzenecarboximidamide belongs, can participate in various biochemical reactions . They can act as nucleophiles, reacting with electrophiles in biochemical systems

Molecular Mechanism

It is known that oximes can participate in various chemical reactions, including the Beckmann rearrangement

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis of N-Hydroxy-3-methylbenzenecarboximidamide can be achieved through a multi-step process involving the conversion of starting materials to intermediate compounds, followed by further reactions to produce the final product.", "Starting Materials": [ "3-methylbenzamide", "hydroxylamine hydrochloride", "sodium hydroxide", "carbon tetrachloride", "sulfuric acid", "sodium nitrite", "acetic acid", "ammonium chloride" ], "Reaction": [ "Step 1: Conversion of 3-methylbenzamide to 3-methylbenzenesulfonyl chloride by refluxing with carbon tetrachloride and sulfuric acid.", "Step 2: Conversion of 3-methylbenzenesulfonyl chloride to 3-methylbenzenediazonium chloride by reaction with sodium nitrite and hydrochloric acid.", "Step 3: Conversion of 3-methylbenzenediazonium chloride to N-hydroxy-3-methylbenzenecarboximidamide by reaction with hydroxylamine hydrochloride in the presence of sodium acetate and acetic acid.", "Step 4: Purification of the product by recrystallization from hot water and drying." ] } | |

Numéro CAS |

40067-82-1 |

Formule moléculaire |

C8H10N2O |

Poids moléculaire |

150.18 g/mol |

Nom IUPAC |

N'-hydroxy-3-methylbenzenecarboximidamide |

InChI |

InChI=1S/C8H10N2O/c1-6-3-2-4-7(5-6)8(9)10-11/h2-5,11H,1H3,(H2,9,10) |

Clé InChI |

KJMNPGUHEUTHMR-UHFFFAOYSA-N |

SMILES isomérique |

CC1=CC(=CC=C1)/C(=N\O)/N |

SMILES |

CC1=CC(=CC=C1)C(=NO)N |

SMILES canonique |

CC1=CC(=CC=C1)C(=NO)N |

Pictogrammes |

Irritant |

Synonymes |

m-Tolylamideoxime |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

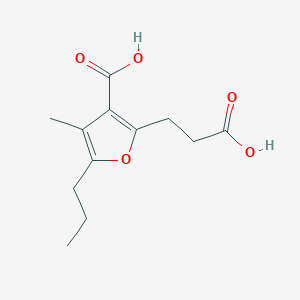

![(7,9a-dihydroxy-9-methyl-3-methylidene-2-oxospiro[3a,4,5,6a,7,9b-hexahydroazuleno[4,5-b]furan-6,2'-oxirane]-4-yl) (Z)-2-methylbut-2-enoate](/img/structure/B155330.png)